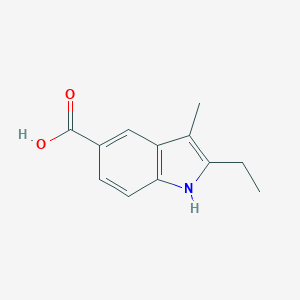
3-methyl-4-nitro-N-(3-phenylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-nitro-N-(3-phenylpropyl)benzamide is a chemical compound that has gained attention in the scientific research community due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mechanism Of Action
The mechanism of action of 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response and cancer cell growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
3-methyl-4-nitro-N-(3-phenylpropyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory diseases and to inhibit the growth of cancer cells in vitro and in animal models. Additionally, it has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a potential therapeutic agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide for lab experiments is its low toxicity profile, which makes it safe to use in cell culture and animal studies. Additionally, it is relatively easy to synthesize and has been optimized to yield high purity and high yields. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.
Future Directions
There are several future directions for research on 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide. One area of research is to further elucidate its mechanism of action and to optimize its use as a therapeutic agent for inflammatory diseases and cancer. Additionally, there is potential for the development of novel analogs of 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide with improved efficacy and selectivity. Finally, there is potential for the development of new methods for the synthesis of 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide that are more efficient and environmentally friendly.
Synthesis Methods
The synthesis of 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide involves the reaction of 3-phenylpropylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to yield 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide. This synthesis method has been optimized to yield high purity and high yields of the compound.
Scientific Research Applications
3-methyl-4-nitro-N-(3-phenylpropyl)benzamide has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and has been tested as a potential treatment for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it has been shown to have potential anticancer activity and has been tested as a potential treatment for various types of cancer.
properties
Product Name |
3-methyl-4-nitro-N-(3-phenylpropyl)benzamide |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
3-methyl-4-nitro-N-(3-phenylpropyl)benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-13-12-15(9-10-16(13)19(21)22)17(20)18-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20) |
InChI Key |
FIJSXSHCVWHKNE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCC2=CC=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B277244.png)
![4-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B277245.png)
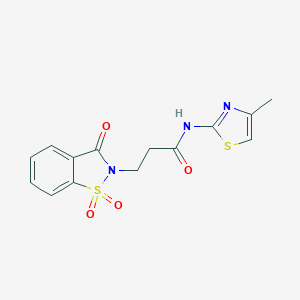
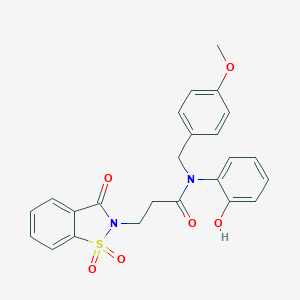
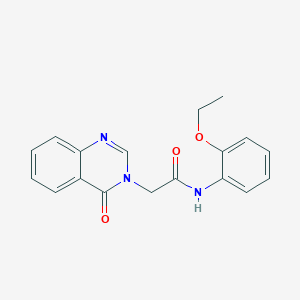
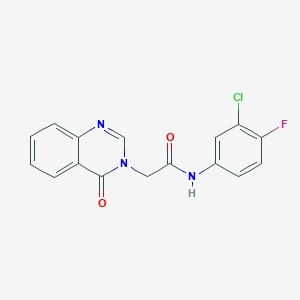
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)
![2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl benzoate](/img/structure/B277264.png)
![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)
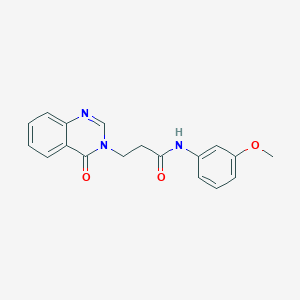
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)
